molecular formula C10H10N2O B1432529 3-Methyl-5-(4-aminophenyl)isoxazole CAS No. 64656-94-6

3-Methyl-5-(4-aminophenyl)isoxazole

Cat. No. B1432529
CAS RN: 64656-94-6
M. Wt: 174.2 g/mol
InChI Key: CFOHIFUPLRXIGT-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-aminophenyl)isoxazole is a heterocyclic compound with a five-membered ring containing oxygen and nitrogen atoms. The isoxazole moiety is commonly found in various commercially available drugs and exhibits significant biological activity . Its chemical structure consists of a methyl group (CH₃) attached to the 3-position and an aminophenyl group (C₆H₄NH₂) at the 5-position of the isoxazole ring.


Synthesis Analysis

Several synthetic methods exist for isoxazole derivatives. One approach involves the (3 + 2) cycloaddition reaction, where an alkyne (dipolarophile) reacts with a nitrile oxide (dipole) to form the isoxazole ring. Metal-catalyzed reactions using Cu(I) or Ru(II) are commonly employed, but due to drawbacks such as high costs, toxicity, and waste generation, alternate metal-free synthetic routes are being explored .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-(4-aminophenyl)isoxazole consists of a five-membered ring containing one oxygen and one nitrogen atom. The methyl group is attached to the third carbon, and the aminophenyl group is attached to the fifth carbon of the isoxazole ring. The detailed 3D structure can be visualized using molecular modeling tools .


Chemical Reactions Analysis

The synthesis of isoxazoles often involves cycloaddition reactions. For instance, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds leads to 3,5-disubstituted isoxazoles. Additionally, metal-free methods have been explored to address the limitations associated with metal-catalyzed reactions .

properties

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOHIFUPLRXIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(4-aminophenyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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